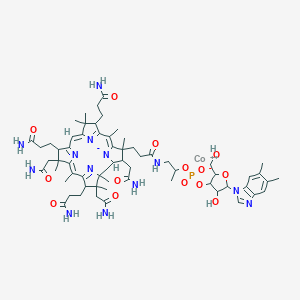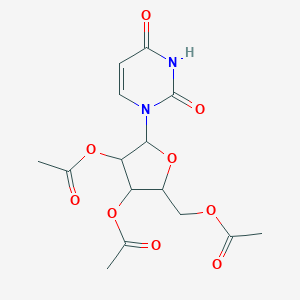
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide, also known as JNJ-42756493, is a small molecule inhibitor of the protein Wnt signaling pathway. The Wnt signaling pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis, and is often dysregulated in cancer. JNJ-42756493 has shown promise as a potential anti-cancer agent and has been the subject of extensive scientific research.
Mecanismo De Acción
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide inhibits the Wnt signaling pathway by binding to the protein β-catenin, which is a key component of the pathway. This binding prevents β-catenin from entering the nucleus of the cell, where it would normally activate genes involved in cell proliferation and survival. By blocking this pathway, 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can inhibit the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in preclinical models. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size. In addition, 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been shown to have anti-inflammatory effects and can reduce the production of cytokines and chemokines that are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been extensively studied in preclinical models, which provides a wealth of data on its efficacy and safety. However, 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has several limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Direcciones Futuras
There are several potential future directions for research on 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of the Wnt signaling pathway. Another area of interest is the identification of biomarkers that can predict response to 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide treatment. Finally, there is interest in exploring the use of 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide in combination with other anti-cancer agents to enhance its efficacy.
Métodos De Síntesis
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of a sulfonamide intermediate, the introduction of a chloro substituent, and the formation of the pyridine ring. The final product is obtained through purification and isolation of the desired compound.
Aplicaciones Científicas De Investigación
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. In addition, 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been shown to enhance the efficacy of other anti-cancer agents, including chemotherapy and radiation therapy.
Propiedades
Nombre del producto |
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C15H17ClN2O3S |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H17ClN2O3S/c1-4-21-13-8-11(3)12(16)9-14(13)22(19,20)18-15-10(2)6-5-7-17-15/h5-9H,4H2,1-3H3,(H,17,18) |
Clave InChI |
IHTPMPJFVSXCTB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=C(C=CC=N2)C |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=C(C=CC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)




![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)





